4-Bromomethyl-2,5-dichloro-pyridine

Description

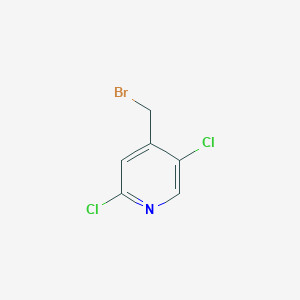

4-Bromomethyl-2,5-dichloro-pyridine (C₆H₄BrCl₂N, MW 240.92) is a halogenated pyridine derivative featuring a bromomethyl (-CH₂Br) group at the 4-position and chlorine atoms at the 2- and 5-positions of the pyridine ring . This compound is structurally distinct due to the electron-withdrawing effects of the chlorine substituents and the reactive bromomethyl group, which serves as a versatile site for nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula |

C6H4BrCl2N |

|---|---|

Molecular Weight |

240.91 g/mol |

IUPAC Name |

4-(bromomethyl)-2,5-dichloropyridine |

InChI |

InChI=1S/C6H4BrCl2N/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2 |

InChI Key |

CUBHQGYLUJPXND-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-bromomethyl-2,5-dichloro-pyridine is highlighted through comparisons with related pyridine and pyrimidine derivatives (Table 1).

Table 1: Key Properties of this compound and Analogous Compounds

*Note: The positional isomer 3-bromomethyl-2,5-dichloro-pyridine is explicitly cited in , whereas the 4-bromomethyl variant is hypothesized here based on analogous nomenclature.

Structural and Functional Differences

- Halogen vs.

- Pyridine vs. Pyrimidine Core : 5-Bromo-2-chloropyrimidin-4-amine contains a pyrimidine ring (two nitrogen atoms), which increases hydrogen-bonding capacity (e.g., N–H···N interactions) and planarity, contrasting with the pyridine-based derivatives’ single nitrogen and variable substituent reactivity.

- Trifluoromethyl vs. Bromomethyl : Compounds like 1-(3-Chloro-5-CF₃-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester incorporate trifluoromethyl (-CF₃) groups, which impart metabolic stability and lipophilicity, whereas bromomethyl groups are more reactive in cross-coupling or alkylation reactions.

Crystallographic and Physical Properties

- Hydrogen Bonding : Pyrimidine derivatives like 5-bromo-2-chloropyrimidin-4-amine form 2D supramolecular networks via N–H···N bonds , whereas bromomethyl-pyridines lack such interactions, leading to differences in solubility and crystallinity.

- Thermal Stability: Halogenated pyridines generally exhibit higher melting points compared to their non-halogenated counterparts due to increased molecular rigidity.

Research Findings and Limitations

- Synthesis Challenges : Selective bromination at the 4-position remains underdeveloped compared to 3-bromomethyl derivatives, necessitating further optimization of regioselective methods.

- Pharmacological Potential: Bromomethyl-pyridines are understudied in drug development compared to trifluoromethyl or amino-substituted analogs, though their reactivity positions them as promising intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.